ROC-325 (1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one) is a novel, small molecule inhibitor of autophagy. [, , , ] It is classified as a lysosomotropic agent, meaning it accumulates in lysosomes and disrupts their function. [, , ] ROC-325 shows promise as a research tool for studying autophagy and its role in various diseases, including cancer and pulmonary hypertension. [, , , , , , , ]
ROC-325 is classified as an autophagy inhibitor, specifically targeting the autophagic degradation pathways that are crucial for cancer cell survival. It belongs to a broader class of compounds designed to interfere with lysosomal function and autophagosome-lysosome fusion, thereby augmenting the cytotoxic effects of chemotherapeutic agents .
The synthesis of ROC-325 involves several key steps that utilize palladium-catalyzed reactions. The initial step includes the reaction of 1-bromo-4-methylthiaxanthone with a tert-butyl ester amine in the presence of a palladium catalyst and potassium phosphate in dioxane. The reaction is conducted under nitrogen atmosphere at elevated temperatures (85-100 °C) for extended periods (up to 17 hours) to ensure complete conversion .
The subsequent purification steps involve filtration, concentration, and flash silica chromatography to isolate the desired product. The final compound is typically obtained as a hydrochloride salt, enhancing its solubility and stability for biological assays .
ROC-325's molecular structure features a thioxanthenone core, which is modified to enhance its biological activity. The compound's chemical formula and structural representation indicate a complex arrangement that facilitates its interaction with cellular targets involved in autophagy regulation .
Key structural data include:
ROC-325 primarily functions through its ability to inhibit autophagy by disrupting lysosomal function. This mechanism involves several critical reactions:
Studies have demonstrated that treatment with ROC-325 leads to increased levels of microtubule-associated protein light chain 3 (LC3B) and p62, both markers indicative of impaired autophagic flux .
The mechanism by which ROC-325 exerts its effects involves multiple pathways:
ROC-325 exhibits specific physical properties that are relevant for its application:
Chemical properties include:
These properties are crucial for optimizing formulations for therapeutic use.
ROC-325 has been primarily investigated for its applications in oncology:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: